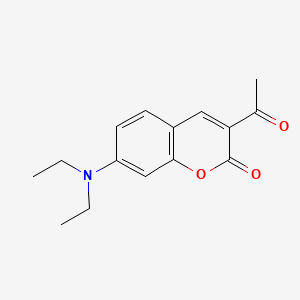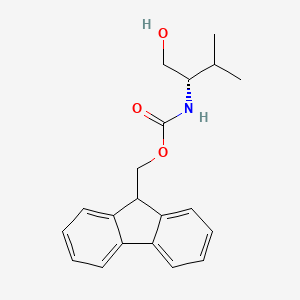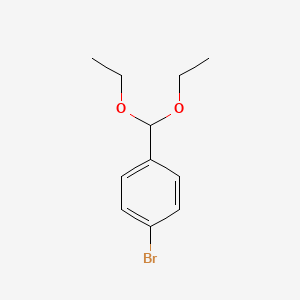
3-acetyl-7-(diethylamino)-2H-chromen-2-one
描述
3-acetyl-7-(diethylamino)-2H-chromen-2-one is a fluorescent compound belonging to the coumarin family. It is known for its unique photophysical properties, making it a valuable tool in various scientific research fields. The compound is often used as a molecular probe due to its ability to form H-aggregates, which are useful in understanding the micro-polarity of anisotropic media .
作用机制
Target of Action
It has been used as a reporter of micro-heterogeneous media , suggesting that it may interact with various targets within these environments.
Mode of Action
It has been reported that the compound has the ability to form H-aggregates , which are specific types of molecular aggregates characterized by a particular arrangement of the molecules. This property provides a useful fluorescence parameter, Imonomer/Iaggregate, to understand the micro-polarity of anisotropic media .
Result of Action
Its ability to form h-aggregates and act as a reporter of micro-heterogeneous media suggests that it may have significant effects on the molecular and cellular environment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-acetyl-7-(diethylamino)-2H-chromen-2-one. For instance, its ability to form H-aggregates and act as a reporter of micro-heterogeneous media suggests that its action may be influenced by the polarity and heterogeneity of the environment .
生化分析
Biochemical Properties
Coumarin derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the coumarin derivative and the biomolecule it interacts with .
Cellular Effects
It has been reported that a fluorescent cholesterol molecular probe, synthesized by attaching 3-acetyl-7-(diethylamino)-2H-chromen-2-one to cholesterol, has been used to understand the micro-polarity of anisotropic media . This suggests that this compound may have some influence on cell function.
Molecular Mechanism
It is known that coumarin derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the molecule forms H-aggregates in solutions, and the efficiency of aggregation is high in water .
Metabolic Pathways
Coumarin derivatives are known to interact with various enzymes and cofactors, which could potentially involve them in various metabolic pathways .
Transport and Distribution
It is known that the molecule forms H-aggregates in solutions, suggesting that it may interact with various transporters or binding proteins .
Subcellular Localization
It is known that the molecule forms H-aggregates in solutions, suggesting that it may be localized to specific compartments or organelles .
准备方法
The synthesis of 3-acetyl-7-(diethylamino)-2H-chromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-dihydroxy benzaldehyde with ethyl acetoacetate in the presence of piperidine in ethanol . Another method involves the Blaise reaction, where the β-keto ester is synthesized from the corresponding nitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
3-acetyl-7-(diethylamino)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the chromenone core.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl and diethylamino groups. Common reagents used in these reactions include sodium ascorbate, CuSO4-5H2O, and malononitrile
科学研究应用
3-acetyl-7-(diethylamino)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study the micro-polarity of various media.
Biology: The compound is employed in fluorescence microscopy to label and visualize biological samples.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: The compound finds applications in the production of fluorescent dyes and sensors.
相似化合物的比较
3-acetyl-7-(diethylamino)-2H-chromen-2-one is unique due to its specific photophysical properties and ability to form H-aggregates. Similar compounds include:
3-acetyl-7-hydroxy-2H-chromen-2-one: Synthesized via Knoevenagel condensation.
7-diethylamino-3-formylcoumarin: Known for its fluorescence properties.
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin: Used in fluorescence applications. These compounds share similar structural features but differ in their specific functional groups and applications.
属性
IUPAC Name |
3-acetyl-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-16(5-2)12-7-6-11-8-13(10(3)17)15(18)19-14(11)9-12/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYDECSZBZCKFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8072794 | |
| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8072794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74696-96-1 | |
| Record name | 3-Acetyl-7-(diethylamino)coumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74696-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074696961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8072794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetyl-7-(diethylamino)-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-acetyl-7-(diethylamino)-2H-chromen-2-one (Cum-Chl) function as a sensor for micro-polarity in systems like Pluronic solutions?
A: Cum-Chl exhibits a unique property of forming H-aggregates, which are non-fluorescent in non-aqueous solvents but fluorescent in water. The ratio of its monomeric fluorescence intensity to aggregate fluorescence intensity (Imonomer/Iaggregate) serves as a sensitive indicator of micro-polarity. [, ] In Pluronic solutions, which are amphiphilic and form micellar structures, Cum-Chl's Imonomer/Iaggregate ratio changes depending on its location within the micelle. [] A higher ratio suggests a more polar environment, indicating Cum-Chl is located in the hydrophilic region of the Pluronic micelle. Conversely, a lower ratio indicates a less polar environment, suggesting localization within the hydrophobic core. [] This ability to report on micro-polarity makes Cum-Chl a valuable tool for studying the organization and properties of Pluronic solutions and similar micro-heterogeneous media. []
Q2: Can Cum-Chl provide insights into the behavior of lipid bilayer membranes?
A: Yes, research demonstrates that Cum-Chl can be incorporated into lipid bilayer membranes, such as those composed of dimyristoylphosphatidylcholine (DMPC). [] Upon incorporation, Cum-Chl exhibits a significant enhancement in its monomeric fluorescence intensity. [] This fluorescence change is sensitive to the phase transition of the lipid bilayer. As the bilayer transitions from a gel phase to a liquid crystalline phase, the fluorescence intensity of Cum-Chl changes, reflecting alterations in membrane fluidity and organization. [] This sensitivity to membrane characteristics makes Cum-Chl a useful tool for studying lipid bilayer dynamics and interactions with other molecules.
Q3: How does the structure of Cum-Chl contribute to its aggregation behavior?
A: The molecular structure of Cum-Chl, consisting of a coumarin fluorophore linked to cholesterol via a β-keto ester, plays a crucial role in its aggregation behavior. [] The coumarin moiety is known for its ability to form H-aggregates, particularly in aqueous environments. [] The cholesterol moiety, being hydrophobic, promotes the molecule's partitioning into lipid membranes and hydrophobic domains of self-assembling systems like Pluronic micelles. [, ] The interplay between these hydrophobic and hydrophilic components influences the equilibrium between monomeric and aggregated forms of Cum-Chl in different environments, ultimately affecting its fluorescence properties and its ability to sense micro-polarity. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1331644.png)







